3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile
CAS No.: 2640968-09-6
Cat. No.: VC11845878
Molecular Formula: C18H21N7O
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640968-09-6 |
|---|---|
| Molecular Formula | C18H21N7O |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C18H21N7O/c19-13-15-1-3-20-14-16(15)23-5-7-25(8-6-23)18-21-4-2-17(22-18)24-9-11-26-12-10-24/h1-4,14H,5-12H2 |
| Standard InChI Key | BRJKMNPIXBGOFG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=C(C=CN=C2)C#N)C3=NC=CC(=N3)N4CCOCC4 |
| Canonical SMILES | C1CN(CCN1C2=C(C=CN=C2)C#N)C3=NC=CC(=N3)N4CCOCC4 |
Introduction
3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound featuring a pyridine core substituted with various functional groups, including a piperazine moiety and a morpholine derivative. This heterocyclic compound is notable for its potential therapeutic applications, particularly in medicinal chemistry.
Synthesis Techniques
The synthesis of 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step organic synthesis techniques. These methods often include cross-coupling reactions and the use of advanced intermediates to assemble the complex structure of the compound.
Biological Activity and Potential Applications
This compound exhibits significant biological activity, particularly as an inhibitor of specific kinases involved in various signaling pathways. It has been studied for its potential anti-cancer properties and ability to modulate cellular processes such as proliferation and apoptosis. The presence of the morpholine and piperazine groups enhances its affinity for biological targets, making it a candidate for further pharmacological exploration.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imatinib | Pyridine, piperazine | Tyrosine kinase inhibitor |
| Dasatinib | Pyridine, piperazine | Broad-spectrum kinase inhibitor |
| Nilotinib | Pyridine, piperazine | Selective BCR-ABL inhibitor |
The uniqueness of 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile lies in its specific combination of functional groups that enhance its binding affinity and selectivity towards certain kinases compared to other similar compounds.
Research Findings and Future Directions
Interaction studies have shown that this compound interacts with various biological targets, including specific protein kinases. Techniques such as surface plasmon resonance and isothermal titration calorimetry are used to evaluate binding affinities and kinetics, providing insights into its mechanism of action. Further research is needed to fully understand its therapeutic potential and to explore its applications in drug development targeting kinase-related pathways.
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